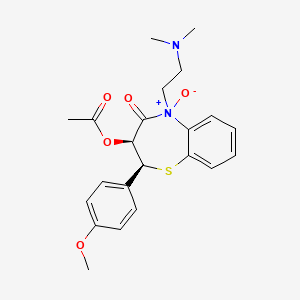
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Another method involves the use of chloroacetic acid and thionyl chloride to form chloroacetyl chloride, which then reacts with pyrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Aplicaciones Científicas De Investigación
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures and natural product analogs.
Material Science: It is explored for the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This covalent modification can affect various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
1-(Chloroacetyl)-1H-pyrazole: Similar structure but lacks the amine group, leading to different reactivity and applications.
1-(Bromoacetyl)-1H-pyrazol-5-amine: Similar structure with a bromoacetyl group instead of chloroacetyl, which may exhibit different reactivity and biological activity.
1-(Chloroacetyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the chloroacetyl and amine groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
155347-68-5 |
|---|---|
Fórmula molecular |
C5H6ClN3O |
Peso molecular |
159.573 |
Nombre IUPAC |
1-(5-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-4(7)1-2-8-9/h1-2H,3,7H2 |
Clave InChI |
PRIJQXAOKDIFKA-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)C(=O)CCl)N |
Sinónimos |
1H-Pyrazol-5-amine, 1-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)









![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

